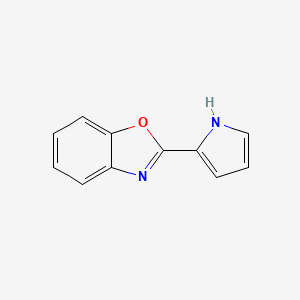

2-(1H-pyrrol-2-yl)-1,3-benzooxazole

Description

Properties

CAS No. |

54584-08-6 |

|---|---|

Molecular Formula |

C11H8N2O |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(1H-pyrrol-2-yl)-1,3-benzoxazole |

InChI |

InChI=1S/C11H8N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,12H |

InChI Key |

GBXUJGLSQCSNRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-2-yl)-1,3-benzooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable pyrrole derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)-1,3-benzooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups.

Scientific Research Applications

Synthesis of 2-(1H-pyrrol-2-yl)-1,3-benzooxazole

The synthesis of 2-(1H-pyrrol-2-yl)-1,3-benzooxazole typically involves the condensation of pyrrole derivatives with benzoxazole precursors. Various methods have been reported, including photochemical reactions and conventional heating techniques. For instance, one effective route employs the reaction of 2-haloanilines with pyrrole carboxamides under specific conditions to yield the desired heterocyclic compound .

Antimicrobial Properties

Research indicates that 2-(1H-pyrrol-2-yl)-1,3-benzooxazole exhibits notable antimicrobial activity. A study demonstrated that derivatives of benzoxazole, including those containing pyrrole moieties, displayed significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, revealing effective antibacterial properties .

Anticonvulsant Activity

The anticonvulsant potential of compounds related to 2-(1H-pyrrol-2-yl)-1,3-benzooxazole has also been explored. In experimental models using the maximal electroshock test and pentylenetetrazole-induced seizures in mice, certain derivatives showed promising anticonvulsant effects with minimal neurotoxicity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticonvulsant properties, this compound has been evaluated for anti-inflammatory activity. Studies have shown that certain derivatives can inhibit inflammatory responses in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized a series of 2-substituted benzoxazole derivatives linked to various hydrazones. The antimicrobial activity was assessed against multiple strains, demonstrating broad-spectrum efficacy. The structure-activity relationship (SAR) analysis indicated that specific substitutions significantly enhanced antibacterial potency .

Case Study 2: Anticonvulsant Properties

Another investigation focused on the synthesis of 2-substituted benzoxazoles and their evaluation for anticonvulsant activity. The results indicated that some compounds not only exhibited strong anticonvulsant effects but also had favorable safety profiles compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-2-yl)-1,3-benzooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison

The following structurally related compounds are analyzed (Table 1):

2-(4-Chlorophenyl)-1,3-benzooxazole (CAS 1141-35-1)

6-Benzoxazolamine, 2-(2-pyridinyl)

2-(6-Methylpyridin-2-yl)-benzooxazole

3-(2-(1H-pyrrol-2-yl)oxazol-5-yl)phenol (synthetic analog)

Table 1: Comparative Physicochemical Properties

*Inferred data; †Estimated via computational methods (e.g., substituent contributions).

Structural and Electronic Differences

- Pyridine-containing analogs (e.g., 6-Benzoxazolamine, 2-(2-pyridinyl)) exhibit basicity due to the pyridine nitrogen, unlike the non-basic pyrrole, affecting solubility and reactivity in acidic environments .

Polarity and Solubility :

- The LogP values suggest that 2-(1H-pyrrol-2-yl)-1,3-benzooxazole is less hydrophobic than the chlorophenyl derivative (~2.5 vs. 4.15), making it more suitable for aqueous-phase reactions .

Q & A

Q. What are common synthetic routes for 2-(1H-pyrrol-2-yl)-1,3-benzoxazole?

The synthesis typically involves cyclization reactions using precursors like hydrazines or carbonyl derivatives. For example, 2-hydrazino-benzoxazole can react with diketones or β-ketoesters under acidic conditions to form pyrrole-fused benzoxazoles. Regioselective methods employing FeCl₃ and tert-butyl hydroperoxide (TBHP) as catalysts, as described in pyrazole syntheses, may be adapted for benzoxazole systems . Alternatively, Mannich reactions using phenolic intermediates (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) can introduce substituents at specific positions .

Q. What spectroscopic methods confirm the structure of 2-(1H-pyrrol-2-yl)-1,3-benzoxazole?

- ¹H/¹³C NMR : Aromatic protons in the benzoxazole ring typically appear as doublets or triplets (δ 7.2–8.5 ppm), while pyrrole protons resonate at δ 6.0–7.0 ppm. Carbon signals for the oxazole ring are observed at δ 140–160 ppm .

- FT-IR : Stretching vibrations for C=N (benzoxazole) appear at ~1600 cm⁻¹, and N-H (pyrrole) at ~3400 cm⁻¹ .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated in benzimidazole analogs .

Q. How are benzooxazole derivatives purified post-synthesis?

Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. Recrystallization using ethanol or methanol is effective for high-purity crystals. For polar derivatives, preparative HPLC with C18 columns can resolve complex mixtures .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in benzooxazole-pyrrole hybrid synthesis?

Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT) predict favorable transition states for cyclization. Experimentally, directing groups (e.g., methoxy or nitro) on the benzoxazole core guide substituent placement. Catalytic systems like FeCl₃/TBHP enhance selectivity by stabilizing intermediates, as seen in pyrazole syntheses .

Q. How can contradictory spectroscopic data in benzooxazole derivatives be resolved?

Contradictions often arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR : Identifies dynamic processes (e.g., proton exchange in pyrrole rings) .

- HSQC/HMBC experiments : Clarify through-bond correlations in complex spectra .

- Elemental analysis : Validates purity when spectral data conflict with expected structures .

Q. What computational approaches predict the reactivity of benzooxazole derivatives?

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Screens potential bioactivity by simulating interactions with target proteins (e.g., enzymes like AST/ALT) .

Q. How to design experiments assessing the bioactivity of benzooxazole derivatives?

- Enzyme inhibition assays : Measure activity against targets (e.g., AST/ALT) using spectrophotometric methods. Compound A2 (a benzothiazole-pyrazole analog) showed inhibition via competitive binding .

- Cellular uptake studies : Fluorescent tagging (e.g., dansyl derivatives) tracks intracellular localization .

- SAR studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate structure with activity .

Methodological Considerations

Q. What are optimal conditions for scaling up benzooxazole synthesis?

- Solvent selection : Use low-boiling solvents (e.g., THF) for easy removal. For air-sensitive steps, degas solvents with N₂ .

- Catalyst loading : Reduce FeCl₃ to 5 mol% in large-scale reactions to minimize waste .

- Process monitoring : In-line FTIR or Raman spectroscopy ensures reaction completion without intermediate isolation .

Q. How to validate synthetic yields against computational predictions?

Compare experimental yields with DFT-predicted activation energies. For example, a 15 kcal/mol barrier correlates with ~80% yield under optimized conditions. Discrepancies may indicate unaccounted side reactions (e.g., oxazole ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.